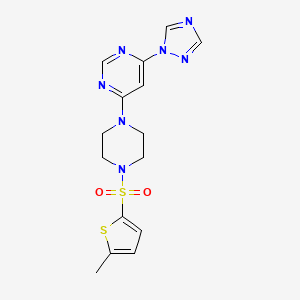

4-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

The compound 4-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperazine-sulfonyl group and a 1,2,4-triazole moiety. Its structure includes a 5-methylthiophene ring attached via a sulfonyl linker to the piperazine nitrogen, while the pyrimidine ring is further functionalized at the 6-position with a triazole group. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite .

Properties

IUPAC Name |

4-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2S2/c1-12-2-3-15(25-12)26(23,24)21-6-4-20(5-7-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h2-3,8-11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQOEFFDSSNRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and amidines under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

Attachment of the Piperazine Ring: The piperazine moiety is usually introduced through nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 5-methylthiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including derivatives like the compound , as anticancer agents . These compounds exhibit significant cytotoxicity against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties . It has shown promise as an inhibitor of various protein kinases and other enzymes that are critical in disease pathways. The triazole and pyrimidine components are particularly effective in binding to active sites of these enzymes, providing a scaffold for drug design aimed at treating diseases such as diabetes and cancer .

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) study focused on similar compounds indicated that modifications on the piperazine and triazole rings could significantly enhance biological activity. For example, substituting different groups on the piperazine ring has been correlated with increased potency against specific cancer cell lines .

Antimicrobial Properties

Research has also explored the antimicrobial properties of related compounds. Triazole derivatives have been noted for their effectiveness against various bacterial strains and fungi. The sulfonamide group in the compound enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .

Summary of Findings

Mechanism of Action

The mechanism of action of 4-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

Key Differences and Implications

- In contrast, the 1-methylimidazol-2-yl sulfonyl group in offers a heteroaromatic system with hydrogen-bonding capability, while the ethyl sulfonyl group in is simpler but less sterically demanding .

Pyrimidine Substituents :

- The 1H-1,2,4-triazol-1-yl group in the target compound provides two nitrogen atoms capable of hydrogen bonding, which may improve receptor affinity compared to the trifluoromethyl () or pyrazole () groups.

- The pyrazole substituent in introduces a bulkier, planar heterocycle that could influence steric interactions in binding sites .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization should employ statistical experimental design (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, solvent ratios, catalyst loading) affecting yield and purity. Thermal stability data from analogous piperazinyl compounds (e.g., decomposition points and reaction intermediates) can guide temperature-sensitive steps . Additionally, integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation, as proposed by ICReDD, reduces optimization time by predicting viable pathways and narrowing experimental conditions .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure, particularly for verifying sulfonyl-piperazine and triazole-pyrimidine bonding patterns. Similar piperazinone derivatives have been characterized via single-crystal X-ray diffraction .

- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methylthiophene sulfonation, triazole substitution). Compare chemical shifts to structurally related pyrimidine-piperazine hybrids .

- HPLC-MS : Quantify purity and detect impurities, especially residual reactants (e.g., unreacted 5-methylthiophene-2-sulfonyl chloride).

Q. How can researchers design experiments to evaluate the compound’s thermal stability?

Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to track decomposition temperatures and exothermic/endothermic events. Compare results to structurally similar compounds (e.g., sulfonated piperazines), which exhibit stability up to 200–250°C . For kinetic studies, use isoconversional methods (e.g., Friedman analysis) to model degradation pathways and identify thermally labile groups (e.g., sulfonyl linkages) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reactions?

Methodological Answer: Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map reaction coordinates for sulfonyl group substitutions or triazole-mediated cyclizations. ICReDD’s workflow combines transition-state searches (e.g., Nudged Elastic Band method) with machine learning to prioritize high-probability reaction conditions . For electronic properties, density functional theory (DFT) calculations can predict nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. triazole nitrogen) to guide functionalization .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

- Meta-analysis : Use multivariate regression to identify confounding variables (e.g., assay conditions, solvent polarity) affecting activity discrepancies.

- Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., methylthiophene vs. fluorophenyl analogs) using Free-Wilson or 3D-QSAR approaches .

- Dose-response recalibration : Validate activity thresholds via orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .

Q. What methodologies enable the study of substituent effects on pharmacokinetic properties?

Methodological Answer:

- LogP measurements : Use shake-flask or chromatographic methods to assess lipophilicity changes from the 5-methylthiophene sulfonyl group vs. other sulfonamides .

- Metabolic stability assays : Incubate the compound with liver microsomes and track degradation via LC-MS/MS. Compare half-lives to triazole-containing analogs to evaluate metabolic resistance .

- Permeability studies : Employ Caco-2 cell monolayers or PAMPA to correlate substituent bulk (e.g., piperazine ring) with membrane penetration .

Experimental Design and Data Analysis

Q. How should researchers design assays to evaluate enzymatic inhibition mechanisms?

Methodological Answer:

- Kinetic assays : Use Michaelis-Menten plots with varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Docking simulations : Align the compound’s structure (from crystallography or DFT) with target enzyme active sites (e.g., kinases, cytochrome P450 isoforms) to hypothesize binding modes .

- Fluorescence quenching : Monitor tryptophan residues in the enzyme to detect conformational changes upon inhibitor binding .

Q. What statistical approaches are critical for validating reproducibility in synthetic batches?

Methodological Answer:

- ANOVA : Test batch-to-batch variability in yield, purity, and biological activity.

- Control charts : Monitor critical quality attributes (CQAs) like impurity profiles over multiple synthesis runs .

- Principal Component Analysis (PCA) : Reduce multidimensional data (e.g., NMR spectra, HPLC retention times) to identify outlier batches .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Error analysis : Quantify deviations in DFT-predicted vs. experimental bond lengths/angles (e.g., piperazine ring planarity) to refine computational parameters .

- Sensitivity testing : Vary solvent models (e.g., COSMO vs. SMD) in simulations to assess environmental effects on reaction outcomes .

- Iterative feedback : Use failed experimental outcomes to recalibrate computational models, as demonstrated in ICReDD’s reaction design loop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.